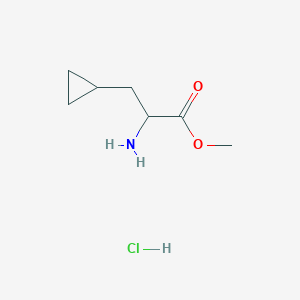

Methyl 2-amino-3-cyclopropylpropanoate hydrochloride

Description

Historical Development of Cyclopropyl Amino Acid Derivatives

The development of cyclopropyl amino acid derivatives traces its origins to the early twentieth century, with the first synthesis of 1-aminocyclopropanecarboxylic acid achieved in 1922. This pioneering work established the foundation for subsequent investigations into cyclopropane-containing amino acids and their derivatives. The field gained significant momentum during the 1960s and 1970s when researchers began to recognize the unique biological properties associated with cyclopropyl amino acids, particularly their role in plant biochemistry and their potential as enzyme inhibitors.

The naturally occurring 1-aminocyclopropane-1-carboxylic acid emerged as a compound of major biological significance, serving as the immediate precursor to the plant hormone ethylene. This discovery catalyzed extensive research into related cyclopropyl amino acid structures and their synthetic analogs. The development of trans-alpha-carboxycyclopropylglycine, found in ackee seed, further demonstrated the natural occurrence and biological relevance of these unique amino acid derivatives.

During the 1980s and 1990s, synthetic methodologies for cyclopropyl amino acids underwent substantial refinement. Researchers developed increasingly sophisticated approaches including Corey-Chaykovsky reactivity, 1,3-dipolar cycloaddition, and carbene chemistry for constructing the cyclopropane ring system. These advances enabled access to more complex derivatives, including methyl esters and other protected forms that facilitated further chemical transformations.

The twenty-first century has witnessed remarkable progress in asymmetric synthesis and catalytic methods for producing enantiomerically pure cyclopropyl amino acids. Modern catalytic approaches utilizing rhodium complexes with chiral ligands have achieved enantiomeric excesses greater than 90 percent, representing a significant advancement in the field. Additionally, enzymatic synthesis pathways have emerged as powerful alternatives, with engineered Escherichia coli systems capable of producing cyclopropane-containing metabolites with high enantiopurity.

Structural Classification and Nomenclature

Methyl 2-amino-3-cyclopropylpropanoate hydrochloride belongs to the class of cyclopropyl-substituted alpha-amino acid derivatives, specifically categorized as a beta-cyclopropyl-alpha-amino acid methyl ester hydrochloride salt. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound designated as this compound. Alternative naming systems include the descriptive designation as methyl 3-cyclopropylalanine hydrochloride, reflecting its structural relationship to the natural amino acid alanine.

The compound exists in two enantiomeric forms, with the S-enantiomer being the most extensively studied and commercially available form. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, with the S-configuration indicating the spatial arrangement of substituents around the chiral carbon center. The molecular structure comprises several distinct functional components: the cyclopropyl ring system, the amino acid backbone with its characteristic amino and carboxyl groups, the methyl ester functionality, and the hydrochloride counterion.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄ClNO₂ |

| Molecular Weight | 179.64 g/mol |

| Chemical Abstracts Service Number | 206438-31-5 |

| European Community Number | Not specified |

| Melting Point | Data not available |

| Solubility | Enhanced by hydrochloride salt formation |

The structural classification places this compound within the broader category of noncanonical amino acids, which are of increasing interest to medicinal chemists as building blocks for therapeutic peptides. The cyclopropyl substitution pattern creates a beta-branched amino acid derivative, distinguishing it from simple alpha-amino acids and conferring unique conformational properties.

Significance in Amino Acid Chemistry

The significance of this compound in amino acid chemistry stems from its unique structural features and their implications for both synthetic methodology and biological activity. Cyclopropyl amino acids represent a specialized class of noncanonical amino acids that have found wide applications in the design of conformationally restricted peptides and peptidomimetics. The rigid cyclopropane ring system provides fixed side-chain orientation, which has been demonstrated to increase enzymatic stability and receptor selectivity compared to their flexible counterparts.

The compound serves as a valuable building block in the synthesis of complex organic molecules and has been investigated for its potential role in enzyme inhibition and protein interactions. The cyclopropyl group imparts unique steric and electronic properties that can significantly influence binding affinity and biological activity. This makes the compound particularly valuable for structure-activity relationship studies and the development of novel therapeutic agents.

In the context of peptide chemistry, the incorporation of cyclopropyl amino acids into peptide sequences can drastically affect secondary structure and flexibility. The constrained nature of the cyclopropane ring allows for precise directional control of native side chains, a feature that is unique among peptidomimetics. This property has made cyclopropyl amino acids valuable tools for studying protein folding, enzyme mechanisms, and receptor-ligand interactions.

Recent research has highlighted the potential of cyclopropyl amino acids in antimicrobial peptide development, offering new approaches to combat antimicrobial resistance. The enhanced stability conferred by cyclopropyl substitution makes these compounds particularly attractive for pharmaceutical applications where peptide degradation is a significant concern. Additionally, the compound has been utilized in producing specialty chemicals and materials, expanding its applications beyond traditional pharmaceutical contexts.

Stereochemical Features of this compound

The stereochemical characteristics of this compound are fundamental to understanding its chemical behavior and biological activity. The compound possesses a single chiral center at the alpha-carbon position, allowing for the existence of two enantiomeric forms designated as R and S according to the Cahn-Ingold-Prelog nomenclature system. The S-enantiomer, with the systematic name methyl (2S)-2-amino-3-cyclopropylpropanoate hydrochloride, represents the most extensively studied and commercially significant form.

The stereochemical configuration significantly influences the compound's biological activity and synthetic utility. Research has demonstrated that different enantiomers of cyclopropyl amino acids can exhibit markedly different biological properties, including varying degrees of enzyme inhibition and receptor binding affinity. The S-enantiomer specifically has been shown to maintain consistent stereochemical integrity under standard synthetic conditions, making it particularly valuable for asymmetric synthesis applications.

The cyclopropyl substituent introduces additional stereochemical complexity through its relationship to the amino acid backbone. The positioning of the cyclopropyl group creates a beta-substituted amino acid derivative, where the three-membered ring system constrains the conformational flexibility of the side chain. This constraint results in a more defined three-dimensional structure compared to flexible aliphatic amino acid derivatives, contributing to enhanced selectivity in biological systems.

| Stereochemical Parameter | S-Enantiomer | R-Enantiomer |

|---|---|---|

| Optical Rotation | [α]D data not available | [α]D data not available |

| Enantiomeric Excess | >95% (typical commercial grade) | Limited availability |

| Conformational Preference | Limited due to cyclopropyl constraint | Limited due to cyclopropyl constraint |

| Biological Activity | Extensively studied | Limited data available |

Modern synthetic approaches have achieved remarkable control over the stereochemical outcome in the preparation of this compound. Asymmetric catalysis using chiral rhodium complexes has enabled the production of enantiomerically pure material with enantiomeric excesses exceeding 90 percent. These advances have made it possible to access both enantiomers independently, facilitating comparative studies of their respective properties and applications.

The hydrochloride salt formation does not significantly impact the stereochemical integrity of the compound, but it does enhance stability and handling properties. The salt form maintains the chiral configuration while improving solubility characteristics and providing protection against racemization under typical storage conditions. This combination of stereochemical purity and enhanced stability makes this compound a valuable synthetic intermediate and research tool in modern amino acid chemistry.

Properties

IUPAC Name |

methyl 2-amino-3-cyclopropylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)6(8)4-5-2-3-5;/h5-6H,2-4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFGFLVLZUVHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909310-09-3 | |

| Record name | methyl 2-amino-3-cyclopropylpropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification of Cyclopropyl-Substituted Carboxylic Acid

A common initial step is the esterification of the corresponding 3-cyclopropyl substituted amino acid or its precursor carboxylic acid with methanol under acidic catalysis to form the methyl ester.

- Typical conditions: Reflux with methanol and catalytic sulfuric acid or other acid catalysts.

- Example: Hydroxypivalic acid derivatives (structurally related) undergo esterification with methanol in the presence of sulfuric acid, refluxed for 6 hours, followed by neutralization and extraction to yield methyl esters with yields around 70-74% and purity >99% by GC analysis.

| Parameter | Typical Value |

|---|---|

| Reactants | Hydroxypivalic acid + Methanol |

| Catalyst | Sulfuric acid (few drops) |

| Temperature | Reflux (~65-70°C) |

| Reaction time | 6 hours |

| Yield | 70-74% |

| Purity (GC) | >99% |

This esterification step is crucial for preparing the methyl ester intermediate that will be aminated in subsequent steps.

Introduction of the Amino Group

The amino group at the 2-position is introduced typically by ammonolysis or reductive amination of the ester intermediate.

- Ammonolysis: The methyl ester is treated with concentrated aqueous ammonia (e.g., 28% NH3 solution) under reflux conditions for several hours to convert the ester into the corresponding amino ester.

- Yields: Reported yields for similar amino esters are in the range of 60-80% depending on conditions.

| Parameter | Typical Value |

|---|---|

| Reactants | Methyl ester + Aqueous ammonia |

| Ammonia concentration | 28% |

| Temperature | Reflux (~100°C) |

| Reaction time | 6-8 hours |

| Yield | 60-80% |

Formation of Hydrochloride Salt

The free amino ester is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethyl acetate.

- This step improves the compound’s stability, crystallinity, and ease of handling.

- The hydrochloride salt is typically isolated as a white solid with defined melting points.

Detailed Example from Literature

A related amino acid ester, methyl 2-amino-3-(cyclopropyl)propanoate hydrochloride, can be synthesized following a route analogous to the synthesis of amino acid prodrugs described in recent literature:

- Starting from a cyclopropyl-substituted bromoacetate, nucleophilic substitution with an amino precursor under mild base conditions yields the amino ester intermediate.

- Protection with Boc groups and subsequent deprotection with hydrochloric acid in ethyl acetate yields the hydrochloride salt.

- Purification is typically done by recrystallization or column chromatography.

Comparative Summary of Preparation Methods

| Step | Method Description | Advantages | Disadvantages |

|---|---|---|---|

| Esterification | Acid-catalyzed esterification of cyclopropyl acid | High purity, straightforward | Requires reflux and acid handling |

| Aminolysis | Reflux with concentrated ammonia | Good yield, direct amination | Long reaction times, ammonia handling |

| Protection/Deprotection | Boc protection followed by acid deprotection | Improved selectivity and purity | Additional steps and reagents |

| Salt formation | Treatment with HCl in ethyl acetate | Stable, crystalline product | Requires careful solvent choice |

Research Findings and Optimization Notes

- The esterification step is sensitive to reaction time and temperature; prolonged reflux can lead to side reactions.

- Ammonolysis yields improve with increased ammonia concentration and controlled reflux time.

- The hydrochloride salt formation is best performed in solvents that facilitate crystallization, such as ethyl acetate.

- Purification by recrystallization from ethanol or ethyl acetate enhances product purity to >99% by HPLC or GC.

- Avoidance of toxic reagents like potassium cyanide is preferred for industrial scale-up.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-cyclopropylpropanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Scientific Research Applications

Methyl 2-amino-3-cyclopropylpropanoate hydrochloride is utilized across several domains of research:

Medicinal Chemistry

This compound has been explored for its potential as a therapeutic agent. Its structure allows it to interact with biological targets, making it a candidate for drug development.

- Antiviral Activity : Recent studies indicate that derivatives of this compound can inhibit viral proteases, such as the main protease (Mpro) of SARS-CoV-2. For instance, a diastereomer derived from this compound demonstrated an IC50 of 120 nM against Mpro, indicating potent antiviral properties .

Organic Synthesis

As a versatile building block, this compound is employed in the synthesis of complex organic molecules.

- Esterification Reactions : The compound can be utilized in esterification reactions to create various derivatives that are useful in pharmaceuticals and agrochemicals.

Biochemical Studies

The compound serves as an important reagent in biochemical assays and enzyme studies.

- Enzyme Inhibition Studies : It has been used to investigate enzyme-substrate interactions, particularly in studies focused on amino acid metabolism and protein synthesis.

Case Study 1: Antiviral Compound Development

In a study published in September 2022, researchers identified that the diastereomer of this compound exhibited significant antiviral activity against SARS-CoV-2. The pharmacokinetic properties showed that it could be administered both orally and via inhalation, achieving effective concentrations in lung tissues .

Case Study 2: Synthesis of Peptide Derivatives

Another application involved the use of this compound in peptide synthesis. Researchers reported high yields when using this compound as a coupling reagent in solid-phase peptide synthesis, demonstrating its utility in producing biologically active peptides .

Mechanism of Action

The mechanism of action of methyl 2-amino-3-cyclopropylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzyme catalysis, receptor binding, or signal transduction .

Comparison with Similar Compounds

Ethyl vs. Methyl Ester Derivatives

Ethyl 2-amino-3-cyclopropylpropanoate hydrochloride (CAS: 1909310-09-3 and 1375471-56-9) shares the cyclopropyl substituent but differs in the ester group (ethyl vs. methyl). This substitution increases its molecular weight to 195.65–195.67 g/mol, slightly reducing volatility compared to the methyl ester . Ethyl analogs are similarly used in research but may exhibit altered pharmacokinetic properties due to esterase-mediated hydrolysis rates.

Ethyl 2-amino-3-methoxypropanoate hydrochloride (CAS: OMXX-287583-01) replaces the cyclopropyl group with a methoxy (-OCH₃) moiety, resulting in a molecular weight of 183.63 g/mol .

Substituent Variations

- Methyl 2-amino-3-chloropropanoate hydrochloride (CAS: 33646-31-0) substitutes cyclopropyl with a chlorine atom. The chlorine’s electronegativity and steric bulk alter reactivity, making it more prone to nucleophilic substitution reactions .

- Methyl 2-amino-2-cyclohexylacetate hydrochloride (CAS: 322392-74-5) introduces a cyclohexyl group, significantly increasing steric hindrance and lipophilicity, which may affect binding affinity in biological targets .

Table 1: Key Properties of Methyl 2-amino-3-cyclopropylpropanoate Hydrochloride and Analogs

Key Observations:

- Synthetic Efficiency: this compound demonstrates high synthesis yields (73–80%), making it favorable for scalable production .

- Stability and Storage : Unlike ACNU, which degrades rapidly (12-minute half-life), the target compound is stable at room temperature under inert conditions .

Biological Activity

Methyl 2-amino-3-cyclopropylpropanoate hydrochloride is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl moiety, which contributes to its unique properties. The compound's structure allows it to interact with various biological targets, influencing cellular processes through mechanisms such as oxidative stress modulation and enzyme inhibition.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. It has been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating potential applications in treating infections caused by resistant strains .

- Antitumor Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, in a study evaluating its effect on HeLa cells, it exhibited an IC50 value of approximately 5 µg/mL, indicating strong antiproliferative effects. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

- Anticonvulsant Activity : Research suggests that derivatives of this compound may possess anticonvulsant properties. Structure-activity relationship (SAR) studies indicate that modifications to the cyclopropyl moiety can enhance these effects, making it a candidate for further exploration in epilepsy treatment.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group enhances the compound's ability to influence oxidative stress pathways and cellular signaling mechanisms.

Case Study 1: Antitumor Activity

In a controlled study, this compound was found to induce apoptosis in HeLa cells. The induction of apoptosis was confirmed through assays measuring caspase activation and mitochondrial membrane potential changes, highlighting the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of both gram-positive and gram-negative bacteria. The results indicated that this compound could serve as a lead compound in antibiotic development, particularly against resistant bacterial strains.

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | MIC: 32-64 µg/mL | Inhibition of bacterial growth |

| Antitumor | HeLa cells | IC50: ~5 µg/mL | Induction of apoptosis |

| Anticonvulsant | Various (SAR studies ongoing) | Not specified | Potential modulation of neuronal activity |

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-3-cyclopropylpropanoate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of a pre-existing cyclopropane precursor. For example, analogs like Methyl 2-amino-3-cyclohexylpropanoate hydrochloride (CAS 17193-39-4) are synthesized via esterification of amino acids with methanol under acidic conditions, followed by cyclopropane introduction using diazomethane or transition-metal catalysis . Optimization includes controlling temperature (0–5°C for diazomethane reactions), solvent polarity (e.g., dichloromethane for cyclopropanation), and pH (hydrochloride salt formation at pH < 2). Purity is enhanced via recrystallization from ethanol/water mixtures.

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Follow Safety Data Sheet (SDS) guidelines for structurally similar hydrochlorides:

- Storage : Keep in airtight containers at 2–8°C, protected from moisture and light (e.g., amber glass vials with desiccants) .

- Handling : Use PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. For spills, neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

- Emergency Measures : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention if irritation persists .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies cyclopropane protons (δ 0.5–1.5 ppm) and ester carbonyl signals (δ 165–175 ppm). Compare with reference spectra of analogs like Methyl 2-amino-3-chloropropanoate hydrochloride (CAS 33646-31-0) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₇H₁₂ClNO₂ for the target compound) and detects impurities via fragmentation patterns.

- HPLC : Use C18 columns with UV detection (210–220 nm) and reference standards (e.g., EP/Pharmaceutical-grade impurities) to quantify purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for cyclopropane-containing amino esters under varying pH conditions?

- Methodological Answer :

- Experimental Design : Conduct accelerated stability studies (40°C/75% RH) across pH 1–10. Monitor degradation via HPLC and identify byproducts (e.g., ring-opened products or ester hydrolysis).

- Data Analysis : Compare degradation kinetics using Arrhenius plots. For example, cyclopropane rings are stable in acidic conditions (pH 3–5) but prone to hydrolysis at pH > 8, as seen in analogs like Ethylphenidate Hydrochloride (CAS 19716-79-1) .

Q. What strategies are effective for impurity profiling in batch synthesis of this compound?

- Methodological Answer :

- Reference Standards : Use EP/Pharmaceutical-grade impurities (e.g., Imp. E, F) as benchmarks .

- Analytical Workflow :

LC-MS/MS : Quantify trace impurities (<0.1%) using selective ion monitoring.

Spiking Experiments : Introduce known impurities (e.g., methyl ester byproducts) to validate detection limits .

- Case Study : Articaine impurities (e.g., Isopropylarticaine Hydrochloride, CAS n/a) are resolved using gradient elution (5–95% acetonitrile in 0.1% TFA) .

Q. How can computational modeling predict the biological activity of cyclopropane-modified amino acid derivatives?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding interactions with target receptors (e.g., GABA transporters) using software like GROMACS. Cyclopropane’s rigid structure enhances steric complementarity, as observed in (2S)-2-amino-3-(phenylamino)propanoate dihydrochloride’s enzyme interactions .

- Docking Studies : Use AutoDock Vina to compare binding affinities with non-cyclopropane analogs. Adjust substituents (e.g., cyclopropyl vs. cyclohexyl) to optimize pharmacokinetic profiles .

Q. What methodological approaches address low yields in cyclopropane ring formation during scale-up?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Rh₂(OAc)₄) for stereoselective cyclopropanation. For example, Methylphenidate Hydrochloride (CAS 23655-65-4) synthesis achieves >80% yield using Rh catalysis .

- Flow Chemistry : Improve heat/mass transfer by conducting reactions in microreactors, reducing side products like dimerized esters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.